KT-333

Description

Properties

CAS No. |

2502186-79-8 |

|---|---|

Molecular Formula |

C60H74ClN10O14PS |

Molecular Weight |

1257.8 g/mol |

IUPAC Name |

[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid |

InChI |

InChI=1S/C60H74ClN10O14PS/c1-32(35-13-15-37(16-14-35)52-33(2)63-31-87-52)64-56(78)47-27-42(73)28-70(47)58(80)53(60(4,5)6)68-50(75)12-8-10-36-9-7-11-48(51(36)61)85-30-40(18-22-49(62)74)65-55(77)46-21-19-41-23-24-69(34(3)72)29-45(57(79)71(41)46)67-54(76)44-26-39-25-38(17-20-43(39)66-44)59(81)86(82,83)84/h7,9,11,13-17,20,25-26,31-32,40-42,45-47,53,66,73H,8,10,12,18-19,21-24,27-30H2,1-6H3,(H2,62,74)(H,64,78)(H,65,77)(H,67,76)(H,68,75)(H2,82,83,84)/t32-,40-,41+,42+,45-,46-,47-,53+/m0/s1 |

InChI Key |

OANZCHOMQTZJOO-KTRCLUSBSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OC[C@H](CCC(=O)N)NC(=O)[C@@H]5CC[C@H]6N5C(=O)[C@H](CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OCC(CCC(=O)N)NC(=O)C5CCC6N5C(=O)C(CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of KT-333: A Technical Guide to a First-in-Class STAT3 Degrader

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, differentiation, and immune responses.[1] Aberrant activation of STAT3 is a key driver in numerous cancers, including hematologic malignancies and solid tumors, making it a compelling therapeutic target.[2][3] However, STAT3 has historically been considered "undruggable" by conventional small molecule inhibitors due to its lack of a well-defined enzymatic active site.[1]

KT-333 is a first-in-class, potent, and highly selective heterobifunctional small molecule designed to address this challenge by inducing the targeted degradation of the STAT3 protein.[2] Developed by Kymera Therapeutics, this compound utilizes the proteolysis-targeting chimera (PROTAC) technology to hijack the body's natural protein disposal system, offering a novel therapeutic modality for STAT3-dependent diseases.[1][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound for researchers, scientists, and drug development professionals.

Discovery and Optimization

This compound was discovered through an iterative medicinal chemistry campaign aimed at optimizing potency, selectivity, and the drug metabolism and pharmacokinetics (DMPK) profile.[1] The molecule is a heterobifunctional degrader, consisting of a ligand that binds to STAT3, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This design was optimized for high-affinity binding to both STAT3 and VHL, leading to the formation of a stable ternary complex, a critical step for efficient protein degradation.[5] Preclinical characterization demonstrated that this compound has favorable physicochemical properties and an ADME profile suitable for intravenous administration in humans.[6]

Mechanism of Action

This compound functions by inducing the selective degradation of STAT3 through the ubiquitin-proteasome system.[4] The process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to the STAT3 protein and the VHL E3 ubiquitin ligase, bringing them into close proximity to form a STAT3-KT-333-VHL ternary complex.[5]

-

Ubiquitination: The VHL E3 ligase, now in proximity to STAT3, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine (B10760008) residues on the STAT3 protein.[5]

-

Proteasomal Degradation: The poly-ubiquitinated STAT3 is recognized and subsequently degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[1]

-

Catalytic Cycle: After STAT3 degradation, this compound is released and can bind to another STAT3 protein, enabling a catalytic cycle of degradation.

This mechanism of action leads to the rapid and sustained depletion of both phosphorylated and unphosphorylated STAT3.[7][8] The degradation of STAT3 results in the downregulation of its target genes, such as SOCS3, and the induction of apoptosis in STAT3-dependent cancer cells.[1][2] Furthermore, this compound has been shown to induce an interferon-gamma (IFNγ)-stimulated gene signature, suggesting it can favorably modulate the tumor microenvironment.[7][8]

dot

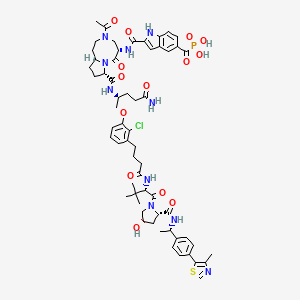

Caption: Mechanism of action of this compound as a STAT3-targeting PROTAC.

Preclinical Data

This compound has demonstrated potent and selective degradation of STAT3 in various preclinical models.

In Vitro Potency and Selectivity

In vitro studies have shown that this compound potently degrades STAT3 in a variety of cancer cell lines.[1] Mass spectrometry analysis in human peripheral blood mononuclear cells (PBMCs) confirmed that this compound selectively degrades STAT3 over other STAT family members and nearly 9,000 other proteins.[1] This high selectivity is attributed to the unique protein-protein interactions between STAT3 and VHL mediated by this compound, which are not conserved in other STAT family members.[5]

| Parameter | Cell Line(s) | Value | Reference |

| DC50 (STAT3 Degradation) | Anaplastic Large Cell Lymphoma (ALCL) lines (4 types) | 2.5 - 11.8 nM | [1] |

| GI50 (Growth Inhibition) | Multiple ALCL cell lines | 8.1 - 57.4 nM | [4] |

Table 1: In Vitro Activity of this compound.

In Vivo Efficacy

In vivo studies using mouse xenograft models of STAT3-dependent cancers have demonstrated significant anti-tumor activity.[1][3] Weekly or bi-weekly intravenous administration of this compound led to durable tumor regressions.[1] Preclinical experiments established that achieving approximately 90% degradation of STAT3 for 48 hours was sufficient to induce irreversible cell growth inhibition and death in ALCL cell lines.[1][5]

| Model | Dosing | Outcome | Reference |

| SU-DHL-1 Xenograft | 5 mg/kg, IV, once a week for two weeks | 79.9% tumor growth inhibition (TGI) | [4] |

| SU-DHL-1 Xenograft | 10, 15, or 45 mg/kg, IV, once a week for two weeks | Complete tumor regression | [4] |

| SUP-M2 Xenograft | 10 mg/kg, IV, once a week for two weeks | 83.8% TGI | [4] |

| SUP-M2 Xenograft | 20 or 30 mg/kg, IV, once a week for two weeks | Complete tumor regression | [4] |

| CT-26 Syngeneic Model | In combination with anti-PD-1 | Robust anti-tumor synergy | [3] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models.

Clinical Development

This compound is being evaluated in a Phase 1a/1b clinical trial (NCT05225584) in patients with relapsed or refractory lymphomas, large granular lymphocytic leukemia (LGL-L), and solid tumors.[2][9] The FDA granted Fast Track designation to this compound for the treatment of relapsed/refractory cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[7]

dot

Caption: Workflow of the this compound Phase 1a/1b clinical trial.

Pharmacokinetics and Pharmacodynamics

In the Phase 1a dose-escalation portion of the study, this compound demonstrated linear pharmacokinetics, with plasma exposure increasing with dose.[2] Potent STAT3 degradation was observed in patient PBMCs, with mean maximum degradation ranging from 70% to 95% between the lowest and highest dose levels.[8] In tumor biopsies from a CTCL patient, this compound led to a robust reduction of STAT3 (up to 91%) and phosphorylated STAT3 (up to 99%).[8]

| Dose Level | Dose (mg/kg) | Mean Max STAT3 Degradation in PBMCs (Cycle 1) | Reference |

| 1 | 0.05 | 70% | [8] |

| 7 | 1.5 | 95% | [7][8] |

Table 3: Pharmacodynamic Effect of this compound in Phase 1a.

Safety and Tolerability

This compound has been generally well-tolerated.[7] The most common adverse events (AEs) were primarily Grade 1 and 2 and included stomatitis, fatigue, and nausea.[7]

| Adverse Event (Any Grade) | Frequency |

| Stomatitis | 42.6% |

| Fatigue | 22.5% |

| Nausea | 22.5% |

| Pyrexia | 19.1% |

| Alanine Aminotransferase Increased | 17.0% |

| Constipation | 17.0% |

| Diarrhea | 17.0% |

Table 4: Most Common Treatment-Emergent Adverse Events (as of June 3, 2024). [7]

Clinical Activity

Preliminary data from the Phase 1 trial have shown encouraging signs of anti-tumor activity across multiple hematologic malignancies.[7]

| Disease | Dose Level(s) | Response | Reference |

| Classical Hodgkin Lymphoma (cHL) | 4 | 2 of 3 patients achieved Complete Response (CR) | [10] |

| NK-cell Lymphoma (with STAT3 mutation) | 7 | 1 patient achieved CR | [7] |

| T-cell Lymphoma (TCL) | 2, 4-6 | 4 of 9 evaluable patients achieved Partial Response (PR) | [7] |

Table 5: Preliminary Clinical Responses to this compound.

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the development of this compound are proprietary. However, this section outlines the standard methodologies for the key experiments cited.

In Vitro STAT3 Degradation Assay (Western Blotting)

This assay is used to quantify the reduction in STAT3 protein levels following treatment with this compound.

-

Cell Culture and Treatment: Cancer cell lines (e.g., SU-DHL-1) are cultured to ~80% confluency. Cells are then treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of total protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific for STAT3. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The intensity of the STAT3 band is quantified using densitometry software and normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

STAT3 Protein Quantification in PBMCs/Tumor Tissue (Mass Spectrometry)

Targeted mass spectrometry is used for precise quantification of STAT3 protein in clinical samples.[2]

-

Sample Preparation: PBMCs are isolated from whole blood using density gradient centrifugation. Tumor biopsies are homogenized. Samples are lysed, and total protein is quantified.

-

Protein Digestion: Proteins are denatured, reduced, and alkylated. They are then digested into peptides using a protease, typically trypsin.

-

Peptide Cleanup: The resulting peptide mixture is desalted and cleaned up using a solid-phase extraction (SPE) method.

-

LC-MS/MS Analysis: A specific amount of the peptide sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Peptides are separated by reverse-phase chromatography.

-

Targeted Quantification: The mass spectrometer is operated in a targeted mode, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM). The instrument is programmed to specifically select and fragment predefined "proteotypic" peptides unique to STAT3.

-

Data Analysis: The signal intensity of the STAT3-specific fragment ions is measured. Absolute or relative quantification is achieved by comparing the signal to that of a spiked-in stable isotope-labeled internal standard peptide.

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Culture: A human cancer cell line known to be dependent on STAT3 signaling (e.g., SU-DHL-1) is cultured in vitro.

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A specific number of cancer cells (e.g., 5-10 million) are suspended in a solution (e.g., PBS and Matrigel) and injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers. Once tumors reach the target size, mice are randomized into treatment and control groups.

-

Drug Administration: this compound is formulated in a vehicle suitable for intravenous (IV) injection. Mice in the treatment groups receive this compound at various doses and schedules (e.g., once weekly). The control group receives the vehicle only.

-

Efficacy Monitoring: Tumor volumes and mouse body weights are measured throughout the study (e.g., twice weekly).

-

Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumor growth inhibition (TGI) is calculated. In some cases, tumors are excised for pharmacodynamic analysis (e.g., measuring STAT3 levels via mass spectrometry).

Conclusion

This compound represents a significant advancement in the pursuit of targeting STAT3, a long-sought-after oncogene. By leveraging the PROTAC technology, this compound induces the efficient and selective degradation of STAT3, leading to potent anti-tumor activity in preclinical models. Early clinical data have demonstrated that this compound is well-tolerated and achieves robust STAT3 degradation in patients, which has translated into encouraging clinical responses in heavily pretreated populations with hematologic malignancies. The ongoing Phase 1 study will further define the safety and efficacy profile of this compound and guide its future development as a potentially transformative therapy for patients with STAT3-driven cancers.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Safety, PK, PD, Clinical Activity of this compound in Adult Patients with Refractory Lymphoma, Large Granular Lymphocytic Leukemia, Solid Tumors [clin.larvol.com]

- 3. kymeratx.com [kymeratx.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Paper: Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of this compound, a Targeted Protein Degrader of STAT3, in Patients with Relapsed or Refractory Lymphomas, Leukemia, and Solid Tumors [ash.confex.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. kymeratx.com [kymeratx.com]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kymeratx.com [kymeratx.com]

The Role of STAT3 in Cancer Pathogenesis: A Technical Guide

Executive Summary: The Signal Transducer and Activator of Transcription 3 (STAT3) protein, a latent cytoplasmic transcription factor, is a critical signaling node in a multitude of cellular processes, including proliferation, survival, and differentiation.[1] In normal physiology, STAT3 activation is a tightly regulated and transient event. However, its persistent and aberrant activation is a common feature in a wide array of human cancers, where it functions as a potent oncogene.[1][2][3][4] Constitutively active STAT3 drives the transcription of a battery of genes that promote key hallmarks of cancer, such as uncontrolled proliferation, resistance to apoptosis, sustained angiogenesis, tissue invasion, metastasis, chronic inflammation, and evasion of the host immune response.[2][4][5][6] This central role in tumor progression has validated STAT3 as a high-priority target for the development of novel anticancer therapies.[1][5] This guide provides an in-depth examination of the STAT3 signaling pathway, its multifaceted role in oncogenesis, quantitative data on its activity in various cancers, key experimental protocols for its study, and an overview of therapeutic strategies targeting this pathway.

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription (STAT) proteins are a family of seven cytoplasmic transcription factors that transmit signals from cell-surface receptors to the nucleus, leading to the regulation of gene expression.[2][6] Among these, STAT3 is one of the most extensively studied in the context of cancer.[2]

Canonical Activation

The most well-established mechanism of STAT3 activation is the canonical Janus kinase (JAK)-STAT pathway.[2] This pathway is initiated by the binding of various cytokines (e.g., Interleukin-6 [IL-6], IL-10) and growth factors (e.g., Epidermal Growth Factor [EGF], Vascular Endothelial Growth Factor [VEGF]) to their cognate receptors on the cell surface.[7][8][9]

The activation sequence proceeds as follows:

-

Ligand Binding and Receptor Dimerization: The binding of a ligand induces the dimerization or oligomerization of its receptor.[8]

-

JAK Activation: This receptor dimerization brings the associated JAK family tyrosine kinases into close proximity, allowing them to trans-phosphorylate and activate each other.[8]

-

STAT3 Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptor, creating docking sites for the SH2 (Src Homology 2) domain of latent STAT3 monomers in the cytoplasm.[2][6] Once recruited, STAT3 is itself phosphorylated by the JAKs on a critical tyrosine residue (Tyr705).[8][9][10]

-

Dimerization and Nuclear Translocation: This phosphorylation event causes the STAT3 monomers to dissociate from the receptor and form stable homodimers (or heterodimers with other STATs, like STAT1) through reciprocal SH2 domain-phosphotyrosine interactions.[2][8][10]

-

DNA Binding and Gene Transcription: The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences (gamma-interferon activated sites - GAS) in the promoter regions of target genes, thereby initiating their transcription.[2][8][10]

Non-Canonical Activation and Negative Regulation

Beyond the canonical pathway, STAT3 can also be activated by non-receptor tyrosine kinases, such as SRC and ABL, which are often overactive in cancer cells.[8] Furthermore, STAT3 can be activated through phosphorylation on a serine residue (Ser727) and acetylation, which further modulate its transcriptional activity.[9]

The duration and intensity of STAT3 signaling are normally kept in check by negative regulators. These include tyrosine phosphatases like SHP-1 and SHP-2, which dephosphorylate and inactivate STAT3, as well as the Suppressor of Cytokine Signaling (SOCS) and Protein Inhibitor of Activated STAT (PIAS) families of proteins.[11] In many cancers, these negative regulatory mechanisms are compromised, contributing to the persistent activation of STAT3.[12]

The Role of STAT3 in the Hallmarks of Cancer

Persistent STAT3 activation is not merely a bystander effect but an active driver of oncogenesis, contributing to nearly all of the recognized "hallmarks of cancer."[1] Aberrant STAT3 signaling has been reported in up to 70% of cancers.[4]

Sustaining Proliferative Signaling and Evading Apoptosis

STAT3 directly promotes uncontrolled cell proliferation by upregulating the transcription of genes that control the cell cycle, such as c-Myc and Cyclin D1.[2][5] This leads to dysregulation of the cell cycle and unchecked cellular division.[2] At the same time, STAT3 confers a powerful survival advantage to cancer cells by inducing the expression of anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, and Survivin.[4][5] This prevents programmed cell death, allowing damaged or malignant cells to survive and proliferate.[4]

Inducing Angiogenesis

For a tumor to grow beyond a minimal size, it must develop its own blood supply through a process called angiogenesis.[13] STAT3 is a key transcriptional activator of this process.[13][14] It directly upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, and Hypoxia-Inducible Factor-1α (HIF-1α), which is another master regulator of angiogenesis.[4][15] Persistent STAT3 activation in tumor cells leads to the secretion of these factors, which stimulate the proliferation and migration of endothelial cells to form new blood vessels that nourish the growing tumor.[13][14][16]

Activating Invasion and Metastasis

The spread of cancer cells to distant organs, or metastasis, is the primary cause of cancer-related mortality.[17] STAT3 plays a crucial role in multiple steps of the metastatic cascade.[10][17] It promotes the degradation of the extracellular matrix, a key step in local invasion, by increasing the expression of matrix metalloproteinases (MMPs), such as MMP-2, MMP-7, and MMP-9.[4][15] Additionally, STAT3 signaling enhances cancer cell motility and migration through the regulation of genes like WASF3.[18]

Tumor-Promoting Inflammation and Immune Evasion

A chronic inflammatory state in the tumor microenvironment is now recognized as a major driver of cancer progression, and STAT3 is a central mediator of this process.[19][20] STAT3 and another transcription factor, NF-κB, are often co-activated in tumor cells and create a feedforward loop with immune cells, promoting the expression of pro-inflammatory cytokines like IL-6 that, in turn, further activate STAT3.[20][21]

Crucially, STAT3 activation orchestrates a profound suppression of the anti-tumor immune response.[22]

-

In Tumor Cells: STAT3 activation upregulates the expression of immune checkpoint ligands like PD-L1, which inhibits the function of cytotoxic T cells.[12] It also suppresses the expression of immunostimulatory molecules.[22][23]

-

In Immune Cells: STAT3 signaling in immune cells within the tumor microenvironment is broadly immunosuppressive. It impairs the maturation and antigen-presenting function of dendritic cells, inhibits the cytotoxic activity of Natural Killer (NK) cells and CD8+ T cells, and promotes the expansion of immunosuppressive cell populations like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[24][25][26][27]

This dual role of promoting inflammation while suppressing anti-tumor immunity makes STAT3 a key factor in allowing tumors to evade immune destruction.[19][22]

Quantitative Data and Downstream Targets

The oncogenic activity of STAT3 is a direct result of the diverse array of genes it regulates. Its expression and activation levels are frequently elevated across a broad spectrum of human malignancies.

Key Downstream Target Genes of STAT3

The transcriptional targets of STAT3 are numerous and directly reflect its role in promoting cancer hallmarks. Direct binding of STAT3 to the promoters of these genes has been confirmed by experimental techniques such as Chromatin Immunoprecipitation (ChIP) and Electrophoretic Mobility Shift Assay (EMSA).[3]

| Category | Target Gene | Function in Cancer Pathogenesis | References |

| Cell Proliferation | c-Myc | Master regulator of cell growth and proliferation. | [2][5] |

| Cyclin D1 | Promotes G1/S phase transition in the cell cycle. | [2][5] | |

| Anti-Apoptosis | Bcl-2, Bcl-xL | Inhibit the intrinsic apoptotic pathway. | [4][5] |

| Mcl-1 | Anti-apoptotic protein essential for cell survival. | [2][4] | |

| Survivin | Inhibits caspase activation, blocking apoptosis. | [4][5] | |

| Angiogenesis | VEGF | Potent stimulator of endothelial cell proliferation and migration. | [4][15] |

| HIF-1α | Master transcriptional regulator of the response to hypoxia; induces angiogenesis. | [4][15] | |

| Invasion/Metastasis | MMP-2, MMP-9 | Degrade extracellular matrix, facilitating invasion. | [4][15] |

| Immune Modulation | IL-6, IL-10 | Immunosuppressive cytokines that also create a STAT3 activation loop. | [20][22] |

| PD-L1 | Immune checkpoint ligand that inhibits T-cell function. | [12] |

Table 1: Key Downstream Target Genes of STAT3 in Cancer. This table summarizes a selection of critical STAT3 target genes and their contributions to oncogenesis.

Constitutive STAT3 Activation in Various Human Cancers

The persistent phosphorylation and activation of STAT3 is a hallmark of many solid tumors and hematological malignancies. This aberrant activation is often associated with a more aggressive disease phenotype and poorer prognosis for patients.[1][2]

| Cancer Type | Prevalence of Constitutive STAT3 Activation | Clinical Significance | References |

| Head and Neck | Frequently overexpressed and activated. | Associated with tumor progression and poor prognosis. | [28] |

| Breast Cancer | Frequently activated, especially in triple-negative subtype. | Correlates with metastasis and therapeutic resistance. | [3][5] |

| Lung Cancer | Commonly observed in non-small cell lung cancer (NSCLC). | Linked to tumor growth, immune evasion, and poor outcomes. | [1][8] |

| Pancreatic Cancer | High levels of activation are common. | Contributes to proliferation, angiogenesis, and chemoresistance. | [5][15] |

| Colorectal Cancer | Frequently activated. | Promotes tumor cell survival and metastasis. | [1] |

| Prostate Cancer | Often constitutively active. | Implicated in tumor growth and progression. | [3] |

| Ovarian Cancer | Frequently observed. | Associated with cell survival and resistance to therapy. | [2][5] |

| Melanoma | High levels of activation are common. | Drives proliferation and immune suppression. | [28] |

| Leukemias/Lymphomas | Persistently activated in various hematological malignancies. | Critical for the survival and proliferation of malignant cells. | [5] |

Table 2: Constitutive STAT3 Activation in Various Human Cancers. This table highlights the widespread nature of aberrant STAT3 signaling across different tumor types.

Targeting STAT3 for Cancer Therapy

Given its central role as a driver of malignancy, STAT3 is an attractive and well-validated therapeutic target.[6] The goal of STAT3-targeted therapies is to inhibit its oncogenic signaling in cancer cells, thereby suppressing tumor growth and metastasis and potentially reversing tumor-induced immunosuppression.[15]

A variety of strategies are being pursued to inhibit the STAT3 pathway, including direct inhibitors that bind to the STAT3 protein itself (e.g., targeting the SH2 domain to prevent dimerization) and indirect inhibitors that target upstream activators like JAKs or other tyrosine kinases.[6][29]

| Inhibitor (Class) | Mechanism of Action | Selected Cancer Indications in Trials | Status/Phase | References |

| Napabucasin (BBI608) | Small molecule inhibitor of STAT3-mediated transcription. | Colorectal, Pancreatic, Gastric Cancer. | Advanced to Phase III (some trials discontinued). | [29][30] |

| Danvatirsen (AZD9150) | Antisense Oligonucleotide (ASO). | Binds to STAT3 mRNA, leading to its degradation. | Lymphoma, Lung Cancer, Hepatocellular Carcinoma. | Phase I/II. |

| TTI-101 | Small molecule SH2 domain inhibitor. | Binds directly to STAT3, preventing activation. | Hepatocellular Carcinoma, Breast Cancer. | Phase II; Granted Fast Track and Orphan Drug status by FDA. |

| OPB-31121 | Small molecule inhibitor. | Inhibits STAT3 phosphorylation. | Hepatocellular Carcinoma, Solid Tumors. | Phase I. |

| STAT3 Decoy ODN | Decoy Oligonucleotide. | Competitively inhibits STAT3 from binding to gene promoters. | Head and Neck Squamous Cell Carcinoma. | Phase 0/I. |

Table 3: Selected STAT3 Inhibitors in Clinical Development. This table provides an overview of different therapeutic modalities being investigated to target the STAT3 pathway. Clinical trial statuses are subject to change.

Key Experimental Protocols for STAT3 Research

Investigating the role of STAT3 in cancer requires robust and specific experimental techniques. The following section details the methodologies for core assays used to assess STAT3 activation, DNA binding, and its functional consequences.

Western Blotting for Phospho-STAT3 (p-STAT3) and Total STAT3

This is the most common method to determine the activation state of STAT3 by measuring the levels of Tyr705-phosphorylated STAT3 relative to the total amount of STAT3 protein.

Methodology:

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705) or total STAT3.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to confirm equal protein loading.

References

- 1. jebms.org [jebms.org]

- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. STAT3 activation: A key factor in tumor immunoescape - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of STAT3 in cancer metastasis and translational advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. STAT3 and STAT5 Activation in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies [frontiersin.org]

- 13. The roles of signal transducer and activator of transcription factor 3 in tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. Role of STAT3 in Cancer Metastasis and Translational Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 18. The involvement of JAK-STAT3 in cell motility, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 20. STATs in cancer inflammation and immunity: a leading role for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Role of Stat3 in suppressing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Involvement of STAT3 in immune evasion during lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. grantome.com [grantome.com]

- 26. STAT3: A Target to Enhance Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]

Heterobifunctional Degraders for Transcription Factors: A Technical Guide

Executive Summary

Transcription factors (TFs), long considered "undruggable" targets due to their lack of well-defined enzymatic pockets, are now at the forefront of therapeutic innovation through the advent of targeted protein degradation. Heterobifunctional degraders, most notably Proteolysis-Targeting Chimeras (PROTACs), represent a paradigm shift in tackling diseases driven by aberrant TF activity. These molecules function by coopting the cell's intrinsic ubiquitin-proteasome system to selectively eliminate pathogenic TFs. This in-depth technical guide provides a comprehensive overview of the core principles, design strategies, and experimental evaluation of heterobifunctional degraders targeting key transcription factors. We present quantitative data on prominent degraders, detailed experimental protocols for their characterization, and visual representations of their mechanisms and relevant signaling pathways to empower researchers in this burgeoning field.

Introduction to Heterobifunctional Degraders for Transcription Factors

Traditional small-molecule inhibitors typically function by occupying the active site of a protein to block its function. However, many transcription factors lack such "ligandable" pockets, making them intractable to this classical approach.[1][2] Heterobifunctional degraders overcome this limitation by acting as a molecular bridge between a target transcription factor and an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of the TF, marking it for degradation by the proteasome.[4][5] This event-driven, catalytic mechanism allows for the elimination of the entire protein, offering potential advantages over occupancy-driven inhibition, including improved potency and the ability to overcome resistance mechanisms.[5]

The modular nature of these degraders, consisting of a target-binding ligand, an E3 ligase-binding ligand, and a connecting linker, allows for rational design and optimization.[6] For transcription factors that lack known small-molecule binders, innovative strategies such as TF-PROTACs and TRAFTACs utilize DNA oligonucleotides or other moieties that recognize the DNA-binding domain of the TF to recruit them for degradation.[7]

Mechanism of Action

The catalytic cycle of a heterobifunctional degrader involves several key steps, leading to the selective degradation of a target transcription factor.

Quantitative Data for Key Transcription Factor Degraders

The efficacy of heterobifunctional degraders is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following tables summarize these parameters for several prominent degraders targeting key transcription factors.

Table 1: Androgen Receptor (AR) Degraders

| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference(s) |

|---|---|---|---|---|---|

| ARV-110 | VCaP | ~1 | >90 | CRBN | [2] |

| ARD-2585 | VCaP | 0.1 | >95 | CRBN | [8] |

| Compound 11 | VCaP | 1.0 | >95 | CRBN |[8] |

Table 2: Estrogen Receptor α (ERα) Degraders

| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference(s) |

|---|---|---|---|---|---|

| ARV-471 | MCF7 | 1.8 | >90 | CRBN | [9] |

| Vepdegestrant (ARV-471) | MCF7 | ~2 | Not Specified | CRBN | [10] |

| Vepdegestrant (ARV-471) | MCF7 | 0.9 | 95 | CRBN |[11] |

Table 3: BRD4 Degraders

| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference(s) |

|---|---|---|---|---|---|

| dBET6 | HEK293T | 6 | 97 | CRBN | [12] |

| PROTAC 8 | AR-positive prostate cancer cells | Sub-nanomolar | >99 | Not Specified |[13] |

Table 4: c-Myc Degraders

| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference(s) |

|---|---|---|---|---|---|

| ProMyc | HCT116 | 5.02 | 95 | CRBN | [14] |

| ProMyc | A549 | 98.52 | Not Specified | CRBN |[14] |

Table 5: STAT3 Degraders

| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference(s) |

|---|---|---|---|---|---|

| SD-36 | Molm-16 | 0.06 µM | Not Specified | CRBN | [15] |

| SD-436 | SU-DHL-1 | 10 | >95 | CRBN | [16] |

| SD-36 | MOLM-16 | Not Specified | Depletes at 1 µM | CRBN |[17] |

Signaling Pathways Targeted by Transcription Factor Degraders

The degradation of a target transcription factor can have profound effects on downstream signaling pathways, leading to therapeutic outcomes. Below are simplified representations of key signaling pathways and the point of intervention by heterobifunctional degraders.

References

- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifesensors.com [lifesensors.com]

- 5. Tandem Ubiquitin Binding Entities (TUBEs) as Tools to Explore Ubiquitin-Proteasome System and PROTAC Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SLAS2024 [slas2024.eventscribe.net]

- 7. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 8. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rndsystems.com [rndsystems.com]

- 13. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antitumor Effect of Anti‐c‐Myc Aptamer‐Based PROTAC for Degradation of the c‐Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SD-436 | STAT3 PROTAC | Probechem Biochemicals [probechem.com]

- 17. medkoo.com [medkoo.com]

Preclinical Evidence for KT-333 Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the efficacy of KT-333, a first-in-class, potent, and selective heterobifunctional degrader of Signal Transducer and Activator of Transcription 3 (STAT3). The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the mechanism of action, in vitro and in vivo efficacy, and experimental methodologies related to this compound.

Core Mechanism of Action

This compound is a targeted protein degrader that leverages the body's own ubiquitin-proteasome system to selectively eliminate STAT3 protein.[1][2] It is a heterobifunctional small molecule, also known as a proteolysis-targeting chimera (PROTAC), composed of a ligand that binds to STAT3 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This binding induces the formation of a ternary complex between STAT3, this compound, and VHL.[3] This proximity facilitates the polyubiquitination of STAT3, marking it for degradation by the 26S proteasome.[1][2][4] The degradation of STAT3 leads to the downregulation of its target genes, resulting in cell cycle arrest and apoptosis in STAT3-dependent cancer cells.[3][4]

In Vitro Efficacy

This compound has demonstrated potent and selective degradation of STAT3 across various cancer cell lines, particularly those with STAT3 pathway dependency.

Quantitative In Vitro Data

| Cell Line | Cancer Type | DC50 (nM) | GI50 (nM) | Notes |

| ALCL Lines (unspecified) | Anaplastic Large Cell Lymphoma | 2.5 - 11.8 | - | Potent degradation of STAT3.[5] |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | - | 8.1 - 57.4 | Irreversible growth inhibition and induction of caspase 3/7 activity.[1] |

| Multiple ALCL Lines | Anaplastic Large Cell Lymphoma | - | 8.1 - 57.4 | Broad activity in ALCL cell lines.[1] |

DC50: Concentration required to degrade 50% of the target protein. GI50: Concentration required to inhibit cell growth by 50%.

Experimental Protocols

STAT3 Degradation Assay (Western Blot):

-

Cell Culture: Cancer cell lines (e.g., SU-DHL-1) are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).[4]

-

Lysis: Cells are harvested and lysed to extract total protein.

-

Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for STAT3, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.

-

Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: Band intensities are quantified, and the percentage of STAT3 degradation is calculated relative to the vehicle-treated control.

Cell Viability/Growth Inhibition Assay (e.g., CellTiter-Glo®):

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: After allowing cells to adhere (if applicable), they are treated with a serial dilution of this compound or DMSO for a specified period (e.g., 72 hours).

-

Lysis and Luminescence Measurement: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present (indicative of viable cells) is added to each well.

-

Data Analysis: The luminescent signal is read using a plate reader. The GI50 value is calculated by fitting the dose-response data to a non-linear regression curve.

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical mouse models of hematologic malignancies and solid tumors.

Quantitative In Vivo Data

| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (TGI) / Regression | Notes |

| SU-DHL-1 Xenograft | Anaplastic Large Cell Lymphoma | 5 mg/kg, IV, once a week for two weeks | 79.9% TGI | Dose-dependent anti-tumor activity observed. |

| SU-DHL-1 Xenograft | Anaplastic Large Cell Lymphoma | 10, 15, or 45 mg/kg, IV, once a week for two weeks | Complete tumor regression | Higher doses led to sustained tumor regression.[2] |

| SUP-M2 Xenograft | Anaplastic Large Cell Lymphoma | 10 mg/kg, IV, once a week for two weeks | 83.8% TGI | Efficacy demonstrated in a second ALCL model.[1] |

| SUP-M2 Xenograft | Anaplastic Large Cell Lymphoma | 20 or 30 mg/kg, IV, once a week for two weeks | Complete tumor regression | Confirmed robust anti-tumor activity at higher doses.[1] |

| CT-26 Syngeneic | Colorectal Cancer | In combination with anti-PD1 therapy | Robust anti-tumor synergy and development of immunological memory | Demonstrates potential for combination therapy and immune modulation. |

Experimental Protocols

Xenograft/Syngeneic Mouse Models:

-

Animal Strain: Immunocompromised mice (e.g., NOD SCID) for human cell line xenografts (e.g., SU-DHL-1, SUP-M2) or immunocompetent mice (e.g., BALB/c) for syngeneic models (e.g., CT-26).

-

Tumor Implantation: Cancer cells are implanted subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly (e.g., twice weekly) using calipers.

-

Randomization: Once tumors reach a specified average size, mice are randomized into treatment and control groups.

-

Treatment Administration: this compound is administered via the specified route (e.g., intravenously) and schedule. The control group receives a vehicle solution.

-

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition or regression, calculated by comparing the tumor volumes in the treated groups to the control group. Body weight and general health of the mice are also monitored as indicators of toxicity.

-

Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, tumors and other tissues may be harvested to assess the levels of STAT3 and downstream markers via methods like Western blotting or immunohistochemistry to confirm target engagement.

Selectivity and Pharmacokinetics

Preclinical studies have highlighted the high selectivity of this compound for STAT3 over other proteins, including other STAT family members, as demonstrated by mass spectrometry in human peripheral blood mononuclear cells (PBMCs).[5] Pharmacokinetic (PK) and pharmacodynamic (PD) analyses in the SU-DHL-1 xenograft model have shown that intermittent dosing schedules achieving approximately 90% degradation of STAT3 for about 48 hours are sufficient to drive tumor regression.[5] These findings support the potential for weekly or bi-weekly dosing in a clinical setting.[5]

Conclusion

The preclinical data for this compound provide a strong rationale for its clinical development in STAT3-driven malignancies. It demonstrates potent and selective degradation of STAT3, leading to significant anti-tumor activity in both in vitro and in vivo models. The well-characterized mechanism of action, favorable pharmacodynamic profile, and demonstrated efficacy in preclinical models underscore the potential of this compound as a novel therapeutic agent for patients with hematologic and solid tumors. Ongoing clinical trials will further elucidate its safety and efficacy in humans.[5][6]

References

The Advent of STAT3 Degraders: A Technical Overview of Kymera Therapeutics' Program

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) has long been recognized as a pivotal node in cellular signaling, implicated in a myriad of human pathologies, most notably cancer.[1][2][3] Its role in promoting cell proliferation, survival, and immune evasion has made it an attractive, yet historically "undruggable," therapeutic target.[3][4][5] Kymera Therapeutics is at the forefront of a new therapeutic modality, targeted protein degradation, to address this challenge. Their STAT3 degrader program, spearheaded by the clinical candidate KT-333 (also known as lirodegimod), aims to eliminate the STAT3 protein entirely, rather than merely inhibiting its function.[4][5][6] This in-depth guide synthesizes the available technical data on Kymera's STAT3 degrader program, offering a comprehensive resource for professionals in the field.

The STAT3 Signaling Pathway: A Key Oncogenic Driver

STAT3 is a latent cytoplasmic transcription factor that, upon activation, plays a central role in relaying signals from cytokines and growth factors to the nucleus, where it modulates the expression of genes involved in critical cellular processes.[1][3][7] The canonical activation of STAT3 is primarily mediated by Janus kinases (JAKs).[1][4] Persistent activation of STAT3 is a hallmark of numerous malignancies, contributing to tumor progression, metastasis, and resistance to therapy.[1][2]

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jebms.org [jebms.org]

- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bloodcancerunited.org [bloodcancerunited.org]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. drughunter.com [drughunter.com]

- 7. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

The Emergence of KT-333: A Targeted Protein Degrader for Hematological Malignancies

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a critical role in various cellular processes, including cell growth, differentiation, and survival.[1] In numerous hematological malignancies, such as T-cell lymphomas and Hodgkin's lymphoma, the STAT3 signaling pathway is constitutively activated, driving tumor progression and creating an immunosuppressive tumor microenvironment.[2][3] Historically, the development of direct STAT3 inhibitors has been challenging. KT-333, a first-in-class, potent, and highly selective heterobifunctional small molecule, represents a novel therapeutic strategy by inducing the targeted degradation of the STAT3 protein.[2][4] This technical guide provides an in-depth overview of this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing its mechanism of action and related pathways.

Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that orchestrates the degradation of STAT3 through the ubiquitin-proteasome system.[5] It is composed of a ligand that binds to STAT3 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This dual binding brings STAT3 and the E3 ligase into close proximity, facilitating the ubiquitination of STAT3.[5] The polyubiquitinated STAT3 is then recognized and degraded by the proteasome, leading to a reduction in both STAT3 and phosphorylated STAT3 (pSTAT3) levels.[6] This degradation of STAT3 inhibits downstream signaling pathways that are crucial for tumor cell proliferation and survival.[7]

References

- 1. SAFETY, PHARMACOKINETICS, PHARMACODYNAMICS AND CLINICAL ACTIVITY OF... - Shastri A - - Jun 13 2024 [library.ehaweb.org]

- 2. kymeratx.com [kymeratx.com]

- 3. Paper: Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of this compound, a Targeted Protein Degrader of STAT3, in Patients with Relapsed or Refractory Lymphomas, Leukemia, and Solid Tumors [ash.confex.com]

- 4. kymeratx.com [kymeratx.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for KT-333 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of KT-333, a first-in-class, potent, and selective heterobifunctional small molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3), in a cell culture setting.

Introduction

This compound is a proteolysis-targeting chimera (PROTAC) that potently and selectively degrades STAT3 protein.[1][2][3] It functions by binding to both the STAT3 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of STAT3.[4][5][6] Aberrant STAT3 activation is a key driver in numerous hematologic malignancies and solid tumors, making it a compelling therapeutic target.[1][7][8] this compound offers a novel therapeutic modality to target STAT3, which has been historically considered "undruggable".[1]

Mechanism of Action

This compound is a heterobifunctional molecule. One end engages the STAT3 protein, and the other end recruits the VHL E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin to STAT3, marking it for degradation by the 26S proteasome. The degradation of STAT3 inhibits downstream signaling pathways involved in cell proliferation, survival, and immune evasion.[3]

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Activity of this compound

| Cell Line | Cancer Type | DC50 (nM) | GI50 (nM) | Citation |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 11.8 ± 2.3 | 8.1 - 57.4 | [4][9] |

| Other ALCL lines | Anaplastic Large Cell Lymphoma | 2.5 - 11.8 | 8.1 - 57.4 | [1] |

DC50: Concentration required for 50% degradation of the target protein. GI50: Concentration required for 50% growth inhibition.

Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 1257.78 g/mol | [2] |

| Solubility in DMSO | 100 mg/mL | [2][10] |

| Solubility in PBS (pH 7.4) | 103 mg/mL | [1][8] |

Experimental Protocols

Cell Culture and Reagent Preparation

a. Cell Line Maintenance:

-

Culture lymphoma cell lines (e.g., SU-DHL-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Ensure cell viability is >95% before starting any experiment.

b. This compound Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[10]

-

Store the stock solution at -20°C or -80°C for long-term storage.[4]

-

Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Caption: General experimental workflow for in vitro studies.

STAT3 Degradation Assay (Western Blot)

This protocol is to determine the extent of STAT3 degradation following this compound treatment.

a. Cell Treatment:

-

Seed 1 x 10^6 cells per well in a 6-well plate.

-

Allow cells to adhere overnight (for adherent cells).

-

Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for 24 hours.[8][11] Include a DMSO-treated control.

b. Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

d. Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-PAGE on a 4-12% gradient gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against STAT3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software to determine the percentage of STAT3 degradation relative to the loading control.

Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and viability.

a. Cell Seeding:

-

Seed 5,000-10,000 cells per well in a 96-well plate.

b. Cell Treatment:

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72-96 hours.[8] Include a DMSO-treated control.

c. Viability Measurement:

-

Use a commercial cell viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Add the reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a four-parameter logistic curve.

Apoptosis Assay

This protocol assesses the induction of apoptosis following this compound treatment.

a. Cell Treatment:

-

Seed cells in a 96-well plate as described for the cell viability assay.

-

Treat cells with various concentrations of this compound for 48 hours.[4][9]

b. Apoptosis Measurement:

-

Use a luminescent-based caspase activity assay, such as the Caspase-Glo® 3/7 Assay (Promega), to measure caspase-3 and caspase-7 activities.

-

Add the Caspase-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-2 hours at room temperature.

-

Measure luminescence using a plate reader.

-

Express the results as fold change in caspase activity relative to the DMSO-treated control.

Safety and Handling

This compound is for research use only and should be handled by trained personnel in a laboratory setting.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. abmole.com [abmole.com]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound | Heterobifunctional STAT3 degrader | TargetMol [targetmol.com]

- 7. bloodcancerunited.org [bloodcancerunited.org]

- 8. kymeratx.com [kymeratx.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. kymeratx.com [kymeratx.com]

Application Notes and Protocols for Measuring KT-333 Activity In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

KT-333 is a first-in-class, potent, and highly selective heterobifunctional small molecule designed to induce the degradation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] As a transcription factor that is aberrantly activated in a multitude of cancers, STAT3 has long been considered a high-value but "undruggable" target.[1][2] this compound functions as a proteolysis-targeting chimera (PROTAC), mediating the selective degradation of STAT3 through the ubiquitin-proteasome system by forming a ternary complex between the STAT3 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This leads to the ubiquitination and subsequent proteasomal degradation of STAT3, resulting in the inhibition of downstream signaling pathways that drive tumor cell proliferation, survival, and immune evasion.[2][4][6]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, from direct measurement of STAT3 degradation to the assessment of downstream cellular consequences.

Mechanism of Action: this compound-Mediated STAT3 Degradation

This compound is a bifunctional molecule with two key domains: one that binds to the STAT3 protein and another that recruits the VHL E3 ubiquitin ligase. By bringing STAT3 and VHL into close proximity, this compound facilitates the transfer of ubiquitin from the E3 ligase complex to STAT3. Poly-ubiquitinated STAT3 is then recognized and degraded by the 26S proteasome.

References

- 1. researchgate.net [researchgate.net]

- 2. kymeratx.com [kymeratx.com]

- 3. Paper: Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of this compound, a Targeted Protein Degrader of STAT3, in Patients with Relapsed or Refractory Lymphomas, Leukemia, and Solid Tumors [ash.confex.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. kymeratx.com [kymeratx.com]

Application Note: Monitoring STAT3 Degradation Induced by KT-333 Using Western Blot

For Research Use Only.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of various human cancers, making it a compelling target for therapeutic intervention.[2][3] KT-333 is a first-in-class, potent, and highly selective heterobifunctional small molecule degrader designed to target STAT3 for degradation.[4] this compound operates through the ubiquitin-proteasome system by linking STAT3 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the STAT3 protein.[5][6] This application note provides a detailed protocol for utilizing Western blot to monitor the degradation of STAT3 in response to this compound treatment.

STAT3 Signaling and Degradation Pathway

Under normal physiological conditions, cytokines and growth factors activate the JAK/STAT3 pathway.[3] This leads to the phosphorylation, dimerization, and nuclear translocation of STAT3, where it regulates the transcription of target genes.[1][3][7] this compound, a proteolysis-targeting chimera (PROTAC), hijacks the cell's natural protein disposal system to selectively eliminate STAT3.

Caption: STAT3 signaling and degradation by this compound.

Quantitative Data Summary

Clinical and preclinical studies have demonstrated dose-dependent degradation of STAT3 and pathway inhibition upon treatment with this compound.

| Metric | Dose Level | Result | Cell/Sample Type | Reference |

| STAT3 Degradation | Dose Level 7 | Up to 95% mean maximum degradation | Peripheral Blood Mononuclear Cells (PBMCs) | [8] |

| Dose Level 4 | Robust reduction | Cutaneous T-cell Lymphoma (CTCL) tumor biopsy | [9] | |

| pSTAT3 Reduction | Dose Level 4 | Robust reduction | CTCL tumor biopsy | [9] |

| SOCS3 Expression | Dose Level 4 | Robust reduction | CTCL tumor biopsy | [9] |

| - | Transcriptional downregulation correlated with STAT3 protein levels | Blood | [4] | |

| DC50 | - | 2.5 - 11.8 nM | Anaplastic T cell lymphoma (ALCL) lines | [10] |

Experimental Protocol: Western Blot for STAT3 Degradation

This protocol outlines the steps to assess the degradation of total STAT3, phosphorylated STAT3 (pSTAT3), and downstream targets like SOCS3.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines with known STAT3 pathway activation (e.g., SU-DHL-1, anaplastic large-cell lymphoma).

-

Culture Conditions: Culture cells according to standard protocols.

-

Treatment:

-

Seed cells and allow them to adhere overnight (for adherent cells).

-

Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for a specified time course (e.g., 4, 8, 24 hours).

-

Include a vehicle control (e.g., DMSO) and a positive control for pathway inhibition if available.

-

To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding this compound.[11][12]

-

Cell Lysis

-

After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Normalize the protein concentrations of all samples with lysis buffer.

SDS-PAGE and Protein Transfer

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies include:

-

Rabbit anti-STAT3

-

Rabbit anti-phospho-STAT3 (Tyr705)

-

Rabbit anti-SOCS3

-

Mouse or Rabbit anti-β-actin or anti-GAPDH (as a loading control)

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

Detection and Analysis

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Perform densitometric analysis of the bands using appropriate software. Normalize the intensity of the target protein bands to the loading control.

Caption: Western Blot workflow for STAT3 degradation analysis.

Expected Results

A successful experiment will show a dose- and time-dependent decrease in the protein levels of total STAT3 and pSTAT3 in cells treated with this compound compared to the vehicle control. The expression of downstream targets like SOCS3 should also decrease, confirming pathway inhibition.[4] Pre-treatment with a proteasome inhibitor should rescue the degradation of STAT3, confirming that this compound's mechanism of action is proteasome-dependent. The levels of the loading control (β-actin or GAPDH) should remain consistent across all lanes.

References

- 1. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 8. Kymera Therapeutics Shares Phase 1 STAT3 Degrader this compound Data at EHA Meeting [synapse.patsnap.com]

- 9. Kymera Therapeutics to Present New Clinical Data from the Ongoing Phase 1 Trial of STAT3 Degrader this compound at EHA Annual Meeting - BioSpace [biospace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. kymeratx.com [kymeratx.com]

Application Notes and Protocols for KT-333 in Murine Models

For Research Use Only

Introduction

KT-333 is a first-in-class, potent, and selective heterobifunctional small molecule degrader of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] As a key signaling molecule, STAT3 is implicated in cell proliferation, differentiation, and apoptosis.[2] Its aberrant activation is a hallmark of various malignancies, making it a compelling therapeutic target.[1] this compound functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This targeted protein degradation approach offers a promising strategy for STAT3-dependent cancers.[4] These application notes provide detailed protocols for the dosage and administration of this compound in preclinical mouse models, intended for researchers, scientists, and drug development professionals.

Data Presentation

In Vivo Efficacy of this compound in Xenograft Mouse Models

The following tables summarize the dose-dependent anti-tumor activity of this compound administered intravenously in various mouse xenograft models.

| Mouse Model | Cell Line | Dosing Schedule | Dose (mg/kg) | Tumor Growth Inhibition (TGI) / Outcome |

| Female NOD SCID | SU-DHL-1 | Once a week for two weeks | 5 | 79.9% TGI |

| 10 | Complete tumor regression | |||

| 15 | Complete tumor regression | |||

| 45 | Complete tumor regression | |||

| Female NOD SCID | SUP-M2 | Once a week for two weeks | 10 | 83.8% TGI |

| 20 | Complete tumor regression | |||

| 30 | Complete tumor regression |

Data compiled from publicly available preclinical study results.[5]

Pharmacodynamic Effect of this compound in a Xenograft Model

| Mouse Model | Cell Line | Dosing | Time Point | STAT3 Degradation in Tumor |

| SU-DHL-1 Xenograft | SU-DHL-1 | Single Dose | 48 hours | ~90% |

This level of STAT3 degradation for 48 hours has been shown to be sufficient to induce irreversible cell growth inhibition and death in preclinical models.[6][7]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Caption: Mechanism of this compound-mediated STAT3 protein degradation.

In Vivo Efficacy Study Workflow

Caption: Workflow for a typical in vivo efficacy study of this compound.

Experimental Protocols

Preparation of this compound for Intravenous Administration

Materials:

-

This compound powder

-

Sterile, buffered Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, pyrogen-free vials

-

Vortex mixer

-

Sterile 0.22 µm syringe filters

Protocol:

-

Based on preclinical data, this compound exhibits good solubility in buffered PBS (103 mg/mL).[8]

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile vial, add the appropriate volume of sterile, buffered PBS (pH 7.4) to achieve the desired final concentration for dosing.

-

Gently vortex the solution until the this compound is completely dissolved.

-

Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.

-

Store the prepared solution according to the manufacturer's recommendations (e.g., -20°C for short-term or -80°C for long-term storage).[5] Before administration, warm the solution to room temperature.[9]

Intravenous (Tail Vein) Administration in Mice

Materials:

-

Mouse restrainer

-

Heat lamp or warming pad

-

Sterile 27-30 gauge needles and 1 mL syringes

-

70% ethanol (B145695) or isopropanol (B130326) wipes

-

Sterile gauze

-

Prepared this compound solution

Protocol:

-

Warm the mouse for 5-10 minutes using a heat lamp or warming pad to induce vasodilation of the tail veins.[6] This is a critical step for successful injection.

-

Place the mouse in an appropriately sized restrainer.

-

Gently clean the tail with a 70% ethanol wipe. The two lateral tail veins should be visible.

-

Draw the calculated volume of this compound solution into a sterile syringe fitted with a 27-30 gauge needle. Ensure all air bubbles are removed. The maximum recommended volume for a bolus IV injection in mice is 5 ml/kg.

-

Position the needle, with the bevel facing up, parallel to the tail vein. Insert the needle smoothly into the distal third of the vein.[9] A successful insertion may result in a small "flash" of blood in the needle hub.

-

Inject the solution slowly and steadily.[6] Observe for any signs of resistance or the formation of a subcutaneous bleb, which indicates a failed injection.

-

If the injection is successful, withdraw the needle and immediately apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[10]

-

Monitor the mouse for a few minutes post-injection before returning it to its home cage.

Tumor Growth Inhibition (TGI) Study

Materials:

-

Immunocompromised mice (e.g., NOD SCID)

-

Tumor cells (e.g., SU-DHL-1, SUP-M2)

-

Matrigel (optional, but recommended for some cell lines)

-

Sterile PBS

-

Syringes and needles for cell implantation

-

Digital calipers

Protocol:

-

Cell Preparation and Implantation:

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow. Begin monitoring tumor volume when they become palpable.

-

Measure tumor dimensions (length and width) with digital calipers two to three times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

-

Randomization and Treatment:

-

When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups.

-

Administer this compound or vehicle intravenously according to the planned dosing schedule (e.g., once weekly).[9]

-

Continue to monitor tumor volume and body weight throughout the study.

-

-

Endpoint and Analysis:

-

The study can be terminated when tumors in the control group reach a specified size or at a predetermined time point.

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.

-

Western Blot for STAT3 Degradation in Tumor Xenografts

Materials:

-

Excised tumor tissue

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., rabbit anti-STAT3, rabbit anti-p-STAT3)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction:

-

Excise tumors from treated and control mice at specified time points post-dosing.

-

Homogenize the tumor tissue in ice-cold RIPA buffer.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet debris.[2]

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel and perform electrophoresis.[2]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against total STAT3 or p-STAT3 (e.g., at a 1:1000 dilution) overnight at 4°C.[2]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

-

Detection:

-

Visualize the protein bands using a chemiluminescence imaging system.

-